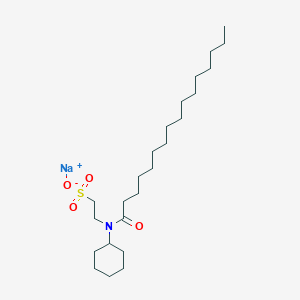
Prazocillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prazocillin is a small molecule drug that belongs to the class of bacterial penicillin-binding protein inhibitors. It was initially developed by Chinoin Ltd. and is primarily used in the treatment of bacterial infections . The molecular formula of this compound is C19H18Cl2N4O4S, and it is known for its broad-spectrum antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prazocillin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Prazocillin undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Prazocillin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its antibacterial properties and potential use in combating resistant bacterial strains.
Medicine: Explored for its therapeutic potential in treating bacterial infections and its role in combination therapies.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Prazocillin exerts its effects by inhibiting bacterial penicillin-binding proteins, which are essential for the synthesis of bacterial cell walls . This inhibition leads to the disruption of cell wall synthesis, resulting in bacterial cell death. The molecular targets include various penicillin-binding proteins, and the pathways involved are critical for bacterial cell wall integrity.
Comparison with Similar Compounds
Penicillin: Another bacterial penicillin-binding protein inhibitor with a similar mechanism of action.
Amoxicillin: A broad-spectrum antibiotic with similar antibacterial properties.
Ceftriaxone: A cephalosporin antibiotic with a broader spectrum of activity.
Uniqueness: Prazocillin is unique due to its specific molecular structure, which provides a distinct spectrum of antibacterial activity and resistance profile. Its ability to inhibit a wide range of penicillin-binding proteins makes it a valuable addition to the arsenal of antibacterial agents.
Properties
CAS No. |
15949-72-1 |
|---|---|
Molecular Formula |
C19H18Cl2N4O4S |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[2-(2,6-dichlorophenyl)-4-methylpyrazole-3-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H18Cl2N4O4S/c1-8-7-22-25(13-9(20)5-4-6-10(13)21)12(8)15(26)23-11-16(27)24-14(18(28)29)19(2,3)30-17(11)24/h4-7,11,14,17H,1-3H3,(H,23,26)(H,28,29)/t11-,14+,17-/m1/s1 |
InChI Key |
XRCKXULNIUSXFZ-HYSWKAIVSA-N |
SMILES |
CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Isomeric SMILES |
CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Synonyms |
1-(2,6-dichlorophenyl)-4-methyl-5-pyrazolylpenicillin prazocillin prazocillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer pyrazocillin, F75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![7-[(3-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B93379.png)
